Ethyl 3-cyano-2H-pyridine-1-carboxylate

Regiochemistry Synthetic Intermediate Electronic Effects

Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) is a partially saturated 1,2-dihydropyridine derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g·mol⁻¹. It features a cyano (-CN) substituent at the 3-position and an ethyl carbamate-type ester (-COOEt) at the N-1 position of the 2H-pyridine ring.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 103935-34-8
Cat. No. B035125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-2H-pyridine-1-carboxylate
CAS103935-34-8
Synonyms1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(=CC=C1)C#N
InChIInChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3
InChIKeyZWXDBDOYXKZPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8): Structural Identity and Compound Class for Scientific Procurement


Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) is a partially saturated 1,2-dihydropyridine derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g·mol⁻¹ . It features a cyano (-CN) substituent at the 3-position and an ethyl carbamate-type ester (-COOEt) at the N-1 position of the 2H-pyridine ring. The '2H' designation indicates a tetrahedral sp³-hybridized carbon at position 2, distinguishing it from fully aromatic pyridine analogs such as ethyl 3-cyano-2-pyridinecarboxylate (CAS 97316-55-7) . This compound belongs to the broader class of 1(2H)-pyridinecarboxylic acid esters and serves as a versatile synthetic intermediate, most notably in the preparation of N-cyano-pyridinecarboximidate intermediates en route to pharmacologically active carboximidamide vasodilators [1]. Its unique combination of a reducible dihydropyridine ring, a hydrolyzable ethyl ester, and a synthetically versatile nitrile group defines its differentiation from both aromatic pyridine carboxylates and fully saturated analogs.

Why In-Class Substitution of Ethyl 3-cyano-2H-pyridine-1-carboxylate Fails: Key Differentiation Dimensions


Generic substitution among 1(2H)-pyridinecarboxylic acid esters is not scientifically warranted due to three orthogonal differentiation axes that govern reactivity and application fit. First, the cyano group position (3-cyano vs. 5-cyano regioisomer, CAS 942-74-5) dictates the electronic environment of the dihydropyridine ring, altering both nucleophilic and electrophilic reaction outcomes in downstream transformations . Second, the ester alkyl chain (ethyl vs. methyl, CAS 62218-43-3) controls the steric profile and hydrolysis kinetics of the N-carboxylate protecting group, which directly impacts synthetic sequence compatibility . Third, the 2H-dihydro oxidation state critically differentiates this compound from its fully aromatic isomer ethyl 3-cyanopyridine-2-carboxylate (CAS 97316-55-7), which lacks the reactive sp³ carbon at position 2 required for certain cycloaddition and functionalization chemistries . These structural parameters are not interchangeable without altering reaction pathways, yields, and product profiles.

Quantitative Differentiation Evidence for Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) vs. Closest Analogs


Regioisomeric Cyano Position Specificity: 3-Cyano vs. 5-Cyano 2H-Pyridine-1-carboxylate

Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) is the 3-cyano regioisomer. Its 5-cyano counterpart (CAS 942-74-5) shares the same molecular formula (C₉H₁₀N₂O₂, MW 178.19) but places the electron-withdrawing nitrile group at the 5-position of the dihydropyridine ring. This positional difference alters the π-electron density distribution and the acidity of ring protons adjacent to the cyano group, affecting both reactivity in cycloaddition reactions and the regioselectivity of electrophilic substitution. The 3-cyano substitution places the nitrile in conjugation with the N-carboxylate ester, creating a distinct push-pull electronic system unavailable in the 5-cyano isomer. No direct comparative reactivity data were identified in the public domain for this specific pair; this differentiation is based on well-established principles of heterocyclic electronic structure .

Regiochemistry Synthetic Intermediate Electronic Effects

Ester Alkyl Chain Differentiation: Ethyl vs. Methyl N-Carboxylate in 2H-Pyridine Systems

The ethyl ester of CAS 103935-34-8 (MW 178.19) versus the methyl ester analog methyl 3-cyano-2H-pyridine-1-carboxylate (CAS 62218-43-3, MW 164.16) represents a critical selection point in synthetic route design. The ethyl ester generally exhibits slower alkaline hydrolysis kinetics compared to the methyl ester due to increased steric hindrance at the carbonyl carbon . This differential stability under basic conditions is relevant when the N-carboxylate serves as a protecting group requiring orthogonal deprotection strategies. Additionally, the ethyl ester contributes +14.03 Da to the molecular weight and alters lipophilicity (calculated LogP), which impacts chromatographic purification behavior. No direct comparative hydrolysis rate data for these specific compounds were identified.

Protecting Group Strategy Hydrolysis Kinetics Synthetic Methodology

Oxidation State Differentiation: 2H-Dihydropyridine vs. Fully Aromatic Pyridine Analog

A critical differentiation exists between ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8, C₉H₁₀N₂O₂) and its fully aromatic isomer ethyl 3-cyanopyridine-2-carboxylate (CAS 97316-55-7, C₉H₈N₂O₂). The target compound contains one additional equivalent of hydrogen (difference of 2.02 Da), reflecting the presence of an sp³-hybridized carbon at position 2 of the dihydropyridine ring. This structural feature provides a reactive site for further functionalization (e.g., alkylation, oxidation, or cycloaddition) that is absent in the aromatic analog. The aromatic compound (CAS 97316-55-7) features a fully conjugated π-system (C₉H₈N₂O₂, MW 176.17), making it unsuitable for chemistries requiring the dihydropyridine scaffold . The 2H-dihydro structure also confers different UV absorption characteristics (reduced conjugation vs. aromatic) and distinct NMR signatures (presence of aliphatic CH₂ at C-2).

Oxidation State Reactivity Synthetic Intermediate

Validated Synthetic Utility: Intermediate in N-Cyano-Pyridinecarboximidate Vasodilator Pathway

Ethyl 3-cyano-2H-pyridine-1-carboxylate has a documented role as a synthetic precursor in the preparation of N-cyano-pyridinecarboximidate intermediates, which are key building blocks in the synthesis of pharmacologically active N-cyano-N'-substituted pyridinecarboximidamide vasodilators (e.g., the KRN2391 class of potassium channel openers) [1]. The general synthetic pathway involves conversion of 3-cyanopyridine derivatives to imidates, followed by reaction with cyanamide to yield N-cyano-pyridinecarboximidates, and subsequent coupling with amines to form the active carboximidamides [2]. The target compound's specific 2H-dihydro structure and 3-cyano substitution pattern are requisites for this pathway; neither the aromatic analog (CAS 97316-55-7) nor the 5-cyano regioisomer (CAS 942-74-5) can serve as direct substitutes without fundamentally altering the synthetic route. Quantitative yield data specific to this exact intermediate were not identified in publicly accessible literature.

Vasodilator Synthesis Potassium Channel Opener Drug Intermediate

Cyanopyridine Class-Level Biological Relevance: 3-Cyanopyridine Scaffold in Anticancer Drug Design

While no direct biological data exist for CAS 103935-34-8, the 3-cyanopyridine pharmacophore has been validated as a 'novel cap moiety' in the design of first-in-class dual PIM-1 kinase/HDAC inhibitors with demonstrated anticancer activity [1]. In this study, 3-cyanopyridine-based hybrids (compounds 4a-g and 5a-g) exhibited potent HDAC 1 and HDAC 6 inhibitory activity; compound 4g showed HDAC 1 IC₅₀ = 45.01 ± 2.1 nM and HDAC 6 IC₅₀ = 19.78 ± 1.1 nM, surpassing the reference inhibitor SAHA (HDAC 1 IC₅₀ = 51.54 ± 2.4 nM; HDAC 6 IC₅₀ = 21.38 ± 1.2 nM) [1]. Compound 4d displayed broad-spectrum antiproliferative activity with GI₅₀ ≤ 3 μM across multiple cancer cell lines (GI₅₀ range: 0.325–2.9 μM), and PIM-1 inhibitory activity comparable to quercetin (IC₅₀ = 343.87 ± 16.6 nM vs. 353.76 ± 17.1 nM) [1]. These data validate the 3-cyanopyridine substructure—present in the target compound—as a privileged scaffold for medicinal chemistry. The target compound's 2H-dihydro oxidation state and N-ethoxycarbonyl protection distinguish it from the aromatic 3-cyanopyridines used in this study, and its biological activity cannot be inferred without direct testing.

Anticancer HDAC Inhibition PIM-1 Kinase Cyanopyridine Pharmacophore

Recommended Application Scenarios for Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) in Scientific Procurement


Synthesis of N-Cyano-Pyridinecarboximidate Intermediates en Route to Vasodilator Candidates

Research groups pursuing potassium channel opener or vasodilator drug discovery programs (e.g., KRN2391 analogs) may specifically require CAS 103935-34-8 as a pre-functionalized intermediate. The compound's 3-cyano group enables conversion to the corresponding imidate, and its N-ethoxycarbonyl group provides a protecting/masking function that can be selectively removed or retained depending on the downstream synthetic sequence. This application scenario is supported by the patent literature describing N-cyano-pyridinecarboximidate intermediates in the preparation of carboximidamide vasodilators [1]. The 3-cyano regiospecificity and 2H-dihydro oxidation state are essential structural prerequisites for this pathway; substitution with the 5-cyano regioisomer (CAS 942-74-5) or the aromatic analog (CAS 97316-55-7) would require complete re-optimization of the synthetic route.

Scaffold Diversification for 3-Cyanopyridine-Based Medicinal Chemistry Programs

Given the validated role of the 3-cyanopyridine pharmacophore in dual PIM-1/HDAC anticancer inhibitor design [1], CAS 103935-34-8 may serve as a scaffold diversification starting point. Its 2H-dihydro structure provides an additional degree of saturation and a reactive site at C-2 that is absent in aromatic 3-cyanopyridine building blocks, potentially enabling access to novel chemical space. Medicinal chemistry groups seeking to explore saturated heterocyclic analogs of known 3-cyanopyridine bioactive compounds would benefit from this compound, provided they accept that its intrinsic biological activity is uncharacterized and must be determined experimentally.

Methodology Development for Dihydropyridine Functionalization Chemistry

The compound's unique combination of functional groups—a dihydropyridine ring, a nitrile, and an N-ethoxycarbonyl ester—makes it a suitable substrate for developing or testing new synthetic methodologies. The presence of the sp³ C-2 center enables investigation of alkylation, oxidation, or cycloaddition reactions that cannot be studied using aromatic pyridine analogs. This application is supported by the broader literature on homolytic alkoxycarbonylation of cyanopyridines, which demonstrates the synthetic versatility of the cyanopyridinecarboxylate subclass .

Reference Standard for Regioisomeric Purity Assessment in Quality Control

For laboratories synthesizing or procuring 3-cyano-substituted 2H-pyridine-1-carboxylate derivatives, CAS 103935-34-8 can serve as an authenticated reference standard for confirming regioisomeric identity (3-cyano vs. 5-cyano or other positional isomers). Its well-defined canonical SMILES (CCOC(=O)N1CC(=CC=C1)C#N) and InChI Key (ZWXDBDOYXKZPRS-UHFFFAOYSA-N) enable unambiguous identification via LC-MS, NMR, and other analytical techniques , supporting quality-by-design principles in chemical development.

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